
N-(2,4-difluorobenzyl)-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-(2,4-difluorobenzyl)-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a synthetic molecule that appears to be designed for biological activity, given its structural complexity and the presence of multiple functional groups. While the provided papers do not directly discuss this compound, they do provide insights into similar molecules that could help infer the potential properties and applications of the compound .
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including the formation of intermediates such as indolization under Fischer conditions and the Japp-Klingemann method, followed by decarboxylation and amidification . The synthesis of thiazolyl derivatives, which share some structural similarities with the target compound, involves the substitution of the pyridine ring and the incorporation of a benzyl group . These methods could potentially be adapted for the synthesis of this compound, with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of the compound likely includes a pyridine ring, as seen in related compounds , and a thiazole moiety, which is a common feature in molecules with potential biological activity . The presence of a 1,2,4-oxadiazol ring suggests that the compound could interact with biological targets through hydrogen bonding or dipole interactions .
Chemical Reactions Analysis
The compound may undergo various chemical reactions due to the presence of reactive functional groups. For instance, the acetamide moiety could be involved in nucleophilic substitution reactions, while the aromatic rings may participate in electrophilic substitution . The fluorine atoms on the benzyl group could influence the reactivity of the molecule, as fluorine is a strong electron-withdrawing group .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple aromatic rings and heteroatoms suggests that the compound is likely to be lipophilic, which could affect its solubility and permeability . The difluorobenzyl group could increase the molecule's stability and resistance to metabolic degradation .
Relevant Case Studies
Although the provided papers do not include case studies on the exact compound, they do report on the biological activities of structurally related molecules. For example, N-(pyridin-4-yl)-(indol-3-yl)acetamides have been investigated for their antiallergic properties , and thiazolyl derivatives have been evaluated for their inhibitory activities against Src kinase and anticancer effects . These studies suggest that the compound may also possess significant biological activities, warranting further investigation.
Wissenschaftliche Forschungsanwendungen
Antibacterial Agents
Compounds similar to N-(2,4-difluorobenzyl)-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide, particularly derivatives of 1,3,4-oxadiazole, have been studied for their antibacterial properties. For example, Ramalingam et al. (2019) synthesized derivatives of 1,3,4-oxadiazole and found them to possess significant antibacterial activity (Ramalingam et al., 2019).
Antimicrobial and Hemolytic Activities
Compounds similar to the target compound have been evaluated for antimicrobial and hemolytic activities. Gul et al. (2017) synthesized derivatives of 1,3,4-oxadiazole and found that they exhibit activity against selected microbial species (Gul et al., 2017).
Src Kinase Inhibitory and Anticancer Activities
Similar compounds have been synthesized and evaluated for Src kinase inhibitory and anticancer activities. Fallah-Tafti et al. (2011) synthesized N-benzyl substituted acetamide derivatives and found them effective in inhibiting cell proliferation in various cancer cell lines (Fallah-Tafti et al., 2011).
Eigenschaften
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-2-[5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F2N4O2S/c23-17-8-6-15(18(24)10-17)11-25-19(29)13-31-20-9-7-16(12-26-20)22-27-21(28-30-22)14-4-2-1-3-5-14/h1-10,12H,11,13H2,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDPCIMMZKXEYBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CN=C(C=C3)SCC(=O)NCC4=C(C=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



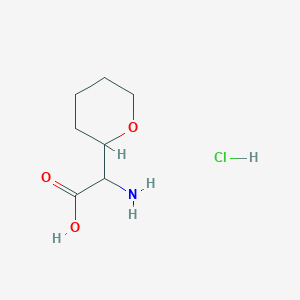
![2-(3,4-Dimethoxyphenyl)-1-[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B3017115.png)
![Ethyl 4-[[2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]benzoate](/img/structure/B3017117.png)
![5-methyl-N,7-di(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3017118.png)
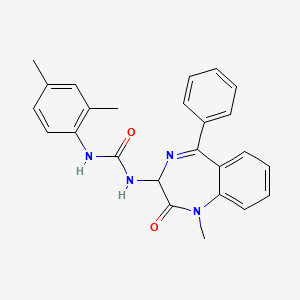
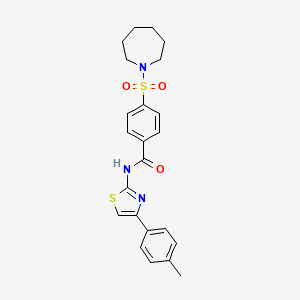
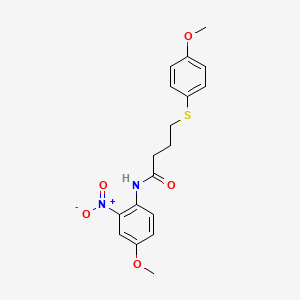
![2-cyclopentyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B3017124.png)
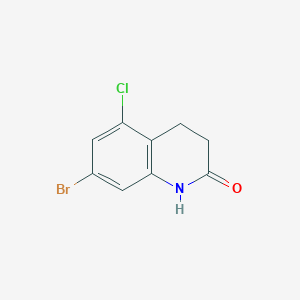
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B3017128.png)
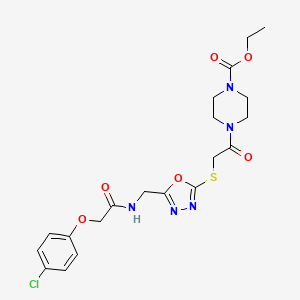
![Ethyl 4-methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylate](/img/structure/B3017132.png)